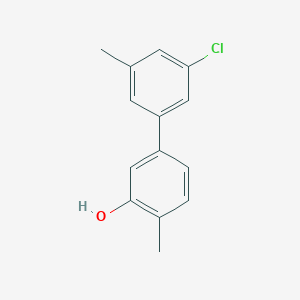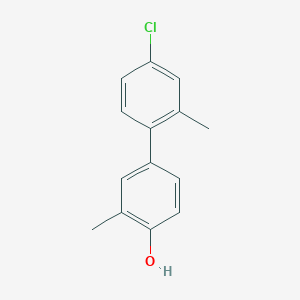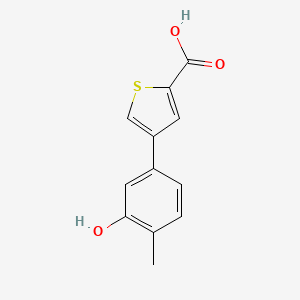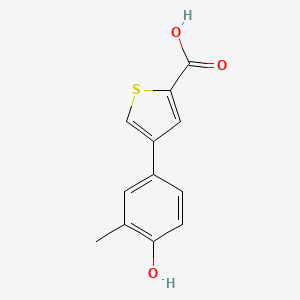
4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% (C5H6ClO2) is a phenolic compound with a chlorinated group attached to the phenol ring. It is a colorless solid that is soluble in water and other organic solvents. C5H6ClO2 is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, industrial chemicals, and other organic compounds.
Mécanisme D'action
The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% is not well understood. However, it is believed that the chlorinated group attached to the phenol ring increases the reactivity of the compound, making it more likely to react with other compounds. Additionally, the presence of the phenol ring increases the compound's solubility in organic solvents, making it easier to work with in laboratory experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% are not well understood. However, it is believed that the compound may have anti-inflammatory, antifungal, and other medicinal properties. Additionally, the compound has been shown to have a variety of industrial applications, such as the synthesis of polymers, dyes, and other materials.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% has a number of advantages for use in laboratory experiments. The compound is relatively easy to work with, as it is soluble in water and other organic solvents. Additionally, the presence of the chlorinated group increases the reactivity of the compound, making it more likely to react with other compounds. However, the compound is relatively expensive, and its biochemical and physiological effects are not well understood.
Orientations Futures
The potential future directions for 4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% include further investigation into its biochemical and physiological effects, as well as potential applications in the synthesis of pharmaceuticals, industrial chemicals, and other organic compounds. Additionally, further research could be conducted into the mechanism of action of the compound and its potential advantages and limitations for laboratory experiments. Finally, further research could be conducted into the potential industrial applications of the compound, such as the synthesis of polymers, dyes, and other materials.
Méthodes De Synthèse
4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% can be synthesized via a variety of methods, including the Grignard reaction, the Claisen-Schmidt condensation, and the Wittig reaction. In the Grignard reaction, an alkyl halide is reacted with magnesium to form an organomagnesium compound, which is then reacted with a carbonyl compound to form a ketone or an aldehyde. The Claisen-Schmidt condensation is a reaction between two esters in the presence of a base to form a β-keto ester. The Wittig reaction is a reaction between an aldehyde or ketone and a phosphonium ylide to form an alkene.
Applications De Recherche Scientifique
4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, industrial chemicals, and other organic compounds. In particular, it has been used in the synthesis of anti-inflammatory agents, antifungal agents, and other drugs. It has also been used in the synthesis of polymers, dyes, and other materials.
Propriétés
IUPAC Name |
4-(2-chloro-5-hydroxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-8-6-9(2-5-13(8)16)11-7-10(15)3-4-12(11)14/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGJGMSXJUEYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683874 |
Source


|
| Record name | 6-Chloro-3'-methyl[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261911-07-2 |
Source


|
| Record name | 6-Chloro-3'-methyl[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














